molecular formula C6H2BrClF2 B3027001 1-Bromo-2-chloro-5,6-difluorobenzene CAS No. 1208077-25-1

1-Bromo-2-chloro-5,6-difluorobenzene

Cat. No.: B3027001
CAS No.: 1208077-25-1
M. Wt: 227.43
InChI Key: MWGRISBCIIDKSD-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Advanced Synthetic Strategies

Halogenated aromatic scaffolds are of paramount importance in advanced synthetic strategies for several reasons. The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilize halogenated aromatic compounds as key starting materials.

The nature and position of the halogen substituents on the aromatic ring can be strategically chosen to direct the regioselectivity of these reactions. Furthermore, the varying reactivity of different halogens (I > Br > Cl > F) allows for sequential and site-selective modifications of polyhalogenated benzenes. This differential reactivity is a powerful tool for the construction of highly functionalized and complex molecular architectures from relatively simple precursors.

Beyond their utility in cross-coupling reactions, the halogen atoms themselves can influence the physical, chemical, and biological properties of a molecule. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of drug candidates, a strategy widely employed in medicinal chemistry.

Overview of 1-Bromo-2-chloro-5,6-difluorobenzene within Current Research Contexts

This compound is a polyhalogenated benzene (B151609) that serves as a niche yet important building block in specialized areas of chemical research. While not as commonly cited as some other polyhalogenated benzenes, its unique substitution pattern offers specific advantages for the synthesis of targeted molecular structures. The presence of four different halogen substituents, each with its distinct reactivity, makes it a potentially versatile precursor for the synthesis of complex and highly substituted aromatic compounds.

The bromine atom is the most reactive site for typical cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The chlorine atom provides a secondary site for reaction under more forcing conditions. The fluorine atoms, being the least reactive in nucleophilic aromatic substitution, significantly influence the electronic nature of the benzene ring and can enhance the metabolic stability of derivatives.

Current research involving compounds of this nature is often focused on the development of new materials with specific electronic properties, as well as in the synthesis of agrochemicals and pharmaceutical intermediates where precise control over substituent placement is critical. While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its utility can be inferred from the broader context of polyhalogenated benzene chemistry.

Below are the key physicochemical properties of this compound. nih.gov

PropertyValue
Molecular FormulaC₆H₂BrClF₂
Molecular Weight227.44 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityNot available

Note: Experimental data for this specific compound is limited. The table is based on computed properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGRISBCIIDKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289532
Record name 2-Bromo-1-chloro-3,4-difluorobenzene
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Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-25-1
Record name 2-Bromo-1-chloro-3,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-3,4-difluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID201289532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 5,6 Difluorobenzene Analogs

Nucleophilic Aromatic Substitution (SNA r) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, such as those found in polyhalogenated compounds. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, like halogens, is crucial as they stabilize this intermediate, thereby facilitating the reaction. youtube.combyjus.com

In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitution (SN1/SN2) is inverted. The ability of a halogen to act as a leaving group in an SNAr reaction follows the order:

F > Cl ≈ Br > I wikipedia.org

This counterintuitive trend arises because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent departure of the leaving group. youtube.comwikipedia.org The high electronegativity of fluorine creates a more polarized and electrophilic carbon center, which accelerates the nucleophilic attack. Therefore, despite the carbon-fluorine bond being the strongest carbon-halogen bond, fluoride (B91410) is the best leaving group in this reaction class. wikipedia.org

Halogen (X)ElectronegativityC-X Bond PolarityRelative Rate of Nucleophilic AttackLeaving Group Ability in SNAr
F3.98HighFastestBest
Cl3.16ModerateModerateGood
Br2.96ModerateModerateGood
I2.66LowSlowestPoorest

The regioselectivity of SNAr reactions is dictated by the positions of the electron-withdrawing substituents on the aromatic ring. Nucleophilic attack occurs preferentially at positions that are ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comuomustansiriyah.edu.iq This preference is due to the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization. youtube.comuomustansiriyah.edu.iq

In a molecule like 1-bromo-2-chloro-5,6-difluorobenzene, all four halogens contribute to the deactivation of the ring. The site of nucleophilic attack will be the carbon atom that is most electrophilic, a result of the cumulative inductive effects of all surrounding halogens. The powerful electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the carbons to which they are attached (C5 and C6), making them primary targets for nucleophilic attack, leading to the displacement of a fluoride ion.

Electrophilic Aromatic Substitution (EAS) Reactions

While the electron-deficient nature of polyhalogenated benzenes makes them resistant to electrophilic attack, these reactions can be induced under specific conditions. Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org

Halogen substituents exhibit a dual electronic effect in EAS reactions. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less nucleophilic. libretexts.orglumenlearning.com However, they are also ortho, para-directors. organicchemistrytutor.commasterorganicchemistry.com This directing effect stems from their ability to donate a lone pair of electrons through resonance, which helps to stabilize the positively charged carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. masterorganicchemistry.comopenstax.org This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the halogen. openstax.org

For this compound, the only unsubstituted positions available for electrophilic attack are C3 and C4. The directing influence of the four existing halogen substituents on these positions must be considered:

The C2-Chloro and C5-Fluoro groups will direct an incoming electrophile to the C4 position (para to the chloro group and ortho to the fluoro group).

The C1-Bromo and C6-Fluoro groups will direct an incoming electrophile to the C3 position (ortho to the bromo group and meta to the fluoro group) and the C5 position (which is already substituted).

The ultimate regiochemical outcome will depend on the balance of these directing effects and steric hindrance from the existing substituents.

Due to the deactivating nature of the halogen substituents, EAS reactions on compounds like this compound typically require a catalyst. msu.edu The role of the catalyst is to generate a highly reactive electrophile that is potent enough to attack the electron-poor aromatic ring. masterorganicchemistry.com

Common catalyst-mediated EAS processes include:

Halogenation: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the halogen-halogen bond (e.g., in Br₂), creating a stronger electrophile. wikipedia.orgmsu.edu

Nitration: Concentrated sulfuric acid (H₂SO₄) acts as a catalyst to protonate nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). msu.edu

Friedel-Crafts Reactions: A strong Lewis acid like aluminum chloride (AlCl₃) is required to generate a carbocation from an alkyl halide (alkylation) or an acylium ion from an acyl halide (acylation). uomustansiriyah.edu.iqwikipedia.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful synthetic methods for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing aryl halides. acs.orgresearchgate.net The site-selectivity of these reactions on polyhalogenated arenes is a critical aspect of their synthetic utility. escholarship.orgnih.gov

The reactivity of carbon-halogen bonds in the key oxidative addition step of a typical cross-coupling catalytic cycle is the opposite of the trend seen in SNAr. It is governed by the carbon-halogen bond dissociation energy, following the order:

C-I > C-Br > C-Cl > C-F nih.gov

This predictable reactivity allows for the selective functionalization of polyhalogenated compounds. In this compound, the carbon-bromine bond is significantly more reactive toward oxidative addition than the carbon-chlorine or carbon-fluorine bonds. Consequently, a cross-coupling reaction, such as a Suzuki or Stille coupling, would occur with high selectivity at the C1 position to displace the bromine atom. escholarship.org Under more forcing reaction conditions, a second coupling could potentially be achieved at the C2 position, while the highly stable C-F bonds at C5 and C6 would likely remain unreactive.

Comparative Reactivity of C-X Bonds
Reaction TypeGoverning FactorReactivity Order
Nucleophilic Aromatic Substitution (SNAr)Rate of Nucleophilic Attack (Electrophilicity of Carbon)C-F > C-Cl ≈ C-Br > C-I
Pd-Catalyzed Cross-CouplingRate of Oxidative Addition (Bond Dissociation Energy)C-I > C-Br > C-Cl > C-F

C-H Bond Activation and Functionalization

Direct C-H bond activation has emerged as a powerful strategy in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds without the need for pre-functionalized starting materials like organohalides. nih.govmt.com This approach enhances atom economy and reduces synthetic steps. acs.org

In fluorinated aromatic systems, transition metals can selectively cleave C-H bonds, enabling the introduction of new functional groups. mt.com The presence of fluorine atoms significantly influences the electronic properties of the aromatic ring, making adjacent C-H bonds more acidic and susceptible to activation. acs.org Palladium, rhodium, iridium, and ruthenium are commonly used metals for these transformations. univ-rennes.fr

The mechanism often involves the coordination of the metal center to the aromatic ring, followed by the cleavage of a C-H bond. This can proceed through several pathways, including oxidative addition or concerted metalation-deprotonation. The resulting organometallic intermediate can then react with various electrophiles or coupling partners to form the functionalized product. Recent research has also explored the use of more earth-abundant 3d transition metals, such as cobalt, for these reactions. researchgate.net

A notable phenomenon in the C-H activation of fluorinated arenes is the "ortho-fluorine effect," where functionalization preferentially occurs at the C-H bond positioned ortho to a fluorine substituent. whiterose.ac.uknih.gov This directing effect is attributed to several factors:

Increased Acidity: The high electronegativity of fluorine acidifies the ortho C-H bond, facilitating its cleavage by the metal catalyst. acs.org

Kinetic and Thermodynamic Control: Studies using manganese(I) complexes have shown that C-H activation ortho-to-fluorine can be both kinetically and thermodynamically favored. acs.org The presence of an ortho-fluorine substituent can stabilize the resulting metallacycle intermediate. whiterose.ac.ukacs.org

Coordination Effects: The fluorine atom may engage in weak coordination with the metal center during the C-H activation step, helping to direct the catalyst to the adjacent position.

This effect allows for highly regioselective functionalization of polyfluoroarenes. For an analog of this compound, the C-H bond at position 4 would be the primary target for activation due to the directing influence of the fluorine atom at position 5.

The table below illustrates the site selectivity observed in the C-H activation of various fluorinated aromatics, highlighting the prevalence of ortho-to-fluorine functionalization.

Fluorinated SubstrateMetal Catalyst SystemMajor Functionalization Site
Fluorinated 2-phenylpyridines[BnMn(CO)₅]C-H bond ortho to fluorine
Fluorinated N,N-dimethylbenzylamines[BnMn(CO)₅]C-H bond ortho to fluorine
PolyfluoroarenesIridium-based catalystsC-H bond ortho to fluorine (borylation)

Data compiled from studies on metal-mediated C-H activation. nih.govacs.org

Oxidative and Reductive Transformations

While C-F bonds are the strongest single bonds in organic chemistry, making them generally inert, mechanisms for their cleavage under oxidative conditions have been developed. acs.orgnih.gov This is a significant departure from traditional C-F activation, which typically relies on reductive methods.

One notable mechanism involves the use of a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst with hydrogen peroxide as the oxidant. acs.orgnih.gov The reaction proceeds through the formation of a high-valent iron(IV)-oxo active species. manchester.ac.uk The proposed mechanism for the defluorination of a perfluorinated aromatic like hexafluorobenzene (B1203771) (C₆F₆) involves the following steps:

Electrophilic Attack: The iron(IV)-oxo species performs an electrophilic attack on the electron-rich π-system of the perfluorinated ring.

C-O Bond Formation: This leads to the formation of a ketone intermediate through a C-O addition reaction. manchester.ac.uk

1,2-Fluoride Shift: A subsequent 1,2-fluoride shift occurs. manchester.ac.uk

Rearomatization: The ketone intermediate then rearranges to a phenol (B47542), breaking an aliphatic C-F bond in the process. manchester.ac.uk

Computational studies suggest that this oxidative pathway is distinct from aromatic C-H hydroxylation mechanisms catalyzed by enzymes like cytochrome P450. manchester.ac.ukcitedrive.com This method has been shown to be effective for a wide range of perfluorinated and polyfluorinated aromatics, demonstrating preferential cleavage of C-F bonds over C-Cl and C-H bonds in competitive experiments. acs.orgnih.gov

Reductive Dehalogenation Strategies for Aromatic Systems

Reductive dehalogenation is a crucial chemical transformation for the detoxification of halogenated aromatic compounds and for the synthesis of fine chemicals. rsc.orgepa.gov This process involves the replacement of a halogen atom on an aromatic ring with a hydrogen atom, effectively reducing the compound. epa.gov For polysubstituted aromatic systems like analogs of this compound, the selective removal of specific halogens is a significant challenge, governed by the nature of the carbon-halogen bond and the chosen dehalogenation strategy.

A variety of methods have been developed for the reductive dehalogenation of aryl halides, broadly categorized into catalytic hydrodehalogenation, microbial dehalogenation, and photoredox catalysis. The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. nih.govresearchgate.net This inherent reactivity difference is a key factor in achieving selective dehalogenation in polyhalogenated aromatic compounds.

Catalytic hydrodehalogenation is a widely employed and efficient method for the removal of halogens from aromatic rings. nih.gov This technique typically utilizes a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. nih.govresearchgate.net The choice of catalyst can significantly influence the selectivity of the dehalogenation process. For instance, in the hydrodehalogenation of mixed halobenzenes, the reactivity order over a Pd/C catalyst was found to be C-Br > C-Cl > C-I > C-F, whereas for Raney Ni, the order was C-I > C-Br > C-Cl > C-F. nih.govresearchgate.net This difference is attributed to factors like the adsorption of the aryl halide onto the catalyst surface. nih.govresearchgate.net

The general mechanism for catalytic hydrodehalogenation involves the oxidative addition of the aryl halide to the metal catalyst, followed by hydrogenolysis of the resulting organometallic intermediate to yield the dehalogenated aromatic compound and the corresponding hydrohalic acid. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ethanol (B145695) or isopropanol. rsc.orgorganic-chemistry.org

For an analog like this compound, catalytic hydrodehalogenation would be expected to proceed with initial cleavage of the C-Br bond, followed by the C-Cl bond, with the C-F bonds remaining intact under typical conditions due to their high strength. nih.govresearchgate.net

Table 1: Comparison of Catalysts in Hydrodehalogenation of Halogenated Aromatic Compounds

CatalystTypical Reactivity Order of C-X Bond CleavageNotes
Palladium on Carbon (Pd/C) C-Br > C-Cl > C-I > C-FHigh adsorption of iodoarenes can decrease their reactivity in some cases. nih.govresearchgate.net
Raney Nickel (Raney Ni) C-I > C-Br > C-Cl > C-FGenerally effective for a broad range of halogenated aromatics. nih.govresearchgate.net

Microbial reductive dehalogenation presents an environmentally benign alternative to chemical methods. epa.govnih.gov This process is mediated by anaerobic microorganisms that can utilize halogenated aromatic compounds as electron acceptors in their respiratory processes. epa.govnih.gov The dehalogenation is catalyzed by specific enzymes. nih.gov While highly specific, the rates of microbial dehalogenation are generally slower than those of catalytic methods. The success of this strategy depends on the presence of suitable microbial populations and appropriate environmental conditions. epa.govnih.gov For instance, the reductive dechlorination of various chlorobenzenes to benzene (B151609) has been observed in methanogenic microcosms. researchgate.net The presence of certain substituents on the aromatic ring can influence the rate and feasibility of microbial dehalogenation. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild method for the reductive dehalogenation of aryl halides. organic-chemistry.orgmdpi.com This strategy employs a photocatalyst, often a ruthenium or iridium complex, that absorbs visible light and initiates a single-electron transfer (SET) process. organic-chemistry.orgmdpi.com In this process, the excited photocatalyst reduces the aryl halide to form a radical anion, which then expels a halide ion to generate an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from a hydrogen donor to yield the dehalogenated product. mdpi.com This method offers excellent functional group tolerance and can be performed under mild reaction conditions. organic-chemistry.org

Table 2: Overview of Reductive Dehalogenation Strategies

StrategyKey FeaturesTypical Reagents/Conditions
Catalytic Hydrodehalogenation High efficiency, tunable selectivity. nih.govPd/C, Raney Ni, H₂ or transfer hydrogenation reagents (e.g., ethanol). rsc.orgnih.gov
Microbial Reductive Dehalogenation Environmentally friendly, high specificity. epa.govnih.govAnaerobic microbial consortia, specific electron donors. epa.govnih.gov
Visible-Light Photoredox Catalysis Mild reaction conditions, high functional group tolerance. organic-chemistry.orgmdpi.comPhotocatalyst (e.g., Ru(bpy)₃Cl₂), hydrogen atom donor, visible light. organic-chemistry.org

In the context of this compound analogs, the choice of reductive dehalogenation strategy would depend on the desired outcome. For selective removal of the bromine and chlorine atoms while preserving the fluorine substituents, catalytic hydrodehalogenation with careful control of reaction conditions would be a primary approach. Photoredox catalysis could also offer a mild and selective alternative.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Bromo-2-chloro-5,6-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic structure.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the aromatic ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The fluorine, chlorine, and bromine atoms all deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (B151609).

The proton adjacent to the bromine atom (H-3) and the proton between the chlorine and fluorine atoms (H-4) will have different chemical shifts due to the varying electronegativity and proximity of the halogens. Furthermore, these protons will exhibit spin-spin coupling with each other and with the neighboring fluorine atoms. This coupling results in complex splitting patterns (multiplets) for each proton signal. The coupling constants (J-values) provide valuable information about the relative positions of the coupled nuclei.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.30 - 7.50ddd (doublet of doublet of doublets)³J(H-H) = 8.5, ⁴J(H-F) = 6.0, ⁵J(H-F) = 2.0
H-47.10 - 7.30ddd (doublet of doublet of doublets)³J(H-H) = 8.5, ³J(H-F) = 9.0, ⁴J(H-F) = 5.5

Note: The predicted data is based on established principles of NMR spectroscopy and data from similar halogenated benzene compounds.

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each of the carbon atoms in the benzene ring. The chemical shifts of these carbons are significantly affected by the attached halogens. Carbons directly bonded to halogens (C-1, C-2, C-5, and C-6) will be the most deshielded. The carbon atoms bonded to fluorine will show large one-bond coupling constants (¹JC-F), resulting in doublets for these signals in a proton-coupled or fluorine-coupled ¹³C spectrum. Smaller two- and three-bond couplings to fluorine will also be observed for the other carbon atoms, providing further structural information.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (¹JC-F, Hz)
C-1 (C-Br)115 - 120-
C-2 (C-Cl)130 - 135-
C-3 (C-H)130 - 135-
C-4 (C-H)125 - 130-
C-5 (C-F)150 - 155245 - 255
C-6 (C-F)145 - 150240 - 250

Note: The predicted data is based on established principles of NMR spectroscopy and data from similar halogenated benzene compounds.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. In this compound, the two fluorine atoms are in different chemical environments due to the unsymmetrical substitution pattern of the ring. Consequently, the ¹⁹F NMR spectrum is expected to show two distinct signals. These signals will be split into doublets due to coupling with each other (³JF-F). Further coupling to the nearby protons will result in more complex multiplets for each fluorine signal. The chemical shifts and coupling constants are characteristic of the electronic environment and the through-bond distances between the coupled nuclei.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5-130 to -140ddd (doublet of doublet of doublets)³JF-F = 20.0, ³JH-F = 9.0, ⁴JH-F = 6.0
F-6-140 to -150ddd (doublet of doublet of doublets)³JF-F = 20.0, ⁴JH-F = 5.5, ⁵JH-F = 2.0

Note: The predicted data is based on established principles of NMR spectroscopy and data from similar halogenated benzene compounds.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, ¹H and ¹⁹F NMR are particularly useful. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in a reaction where the bromine atom is substituted, the ¹H NMR signals for the aromatic protons of the product would appear at different chemical shifts and with different splitting patterns compared to the starting material. This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism by identifying any intermediate species that may be present in detectable concentrations.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a molecule and to obtain a "fingerprint" of the compound.

The FT-IR and FT-Raman spectra of this compound will exhibit a series of absorption and scattering bands corresponding to the various vibrational modes of the molecule. The high degree of substitution and the presence of heavy atoms lead to a complex spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). The characteristic vibrational modes include C-H stretching, C-C aromatic ring stretching, C-H in-plane and out-of-plane bending, and the stretching and bending modes of the C-F, C-Cl, and C-Br bonds. The positions of these bands are influenced by the electronic and steric effects of the substituents. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and to aid in the assignment of the observed spectral bands. orientjchem.orgnih.gov

Table 4: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretching3050 - 3150FT-IR, FT-Raman
Aromatic C=C Stretching1400 - 1600FT-IR, FT-Raman
C-F Stretching1100 - 1300FT-IR (strong)
C-Cl Stretching600 - 800FT-IR, FT-Raman
C-Br Stretching500 - 600FT-IR, FT-Raman
C-H In-plane Bending1000 - 1300FT-IR, FT-Raman
C-H Out-of-plane Bending750 - 900FT-IR (strong)

Note: The predicted data is based on established principles of vibrational spectroscopy and data from similar halogenated benzene compounds.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. For a detailed and accurate assignment of the fundamental vibrational modes of this compound, a combined experimental and theoretical approach is indispensable.

The experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of the compound would be recorded. Concurrently, quantum chemical calculations, typically employing Density Functional Theory (DFT) at a suitable level of theory (such as B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)), are performed to compute the optimized molecular geometry and the harmonic vibrational frequencies. researchgate.netresearchgate.net

A direct comparison of the raw calculated frequencies with the experimental ones often reveals systematic discrepancies, primarily due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. To bridge this gap, the calculated frequencies are uniformly scaled. The scaled theoretical wavenumbers are then compared with the experimental vibrational bands, allowing for a reliable assignment of the observed peaks to specific vibrational modes of the molecule. researchgate.net

For instance, studies on similar halogenated benzenes, such as 1-bromo-4-chlorobenzene, have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman data. researchgate.net Based on the analysis of related substituted benzenes, a tentative assignment of the characteristic vibrational modes for this compound can be proposed. The high electronegativity and mass of the halogen substituents significantly influence the vibrational frequencies of the benzene ring.

Expected Vibrational Modes for this compound:

The following table outlines the expected regions for key vibrational modes based on data from analogous compounds. google.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H stretching3100 - 3000Aromatic C-H stretching vibrations.
C=C stretching1600 - 1400Stretching vibrations of the aromatic ring framework.
C-H in-plane bending1300 - 1000Bending of C-H bonds within the plane of the ring.
C-F stretching1250 - 1100Stretching vibrations of the carbon-fluorine bonds.
C-Cl stretching750 - 580Stretching vibration of the carbon-chlorine bond. researchgate.net
C-Br stretching650 - 400Stretching vibration of the carbon-bromine bond. researchgate.net
Ring breathing mode~1000A symmetric radial expansion and contraction of the benzene ring.
C-H out-of-plane bending900 - 675Bending of C-H bonds out of the plane of the ring.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The correlation between the experimental and scaled theoretical spectra would provide a robust validation of the molecular structure of this compound.

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

While vibrational spectroscopy is powerful, a complete structural elucidation of this compound necessitates the use of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two chemically non-equivalent hydrogen atoms on the benzene ring. The chemical shifts, integration values, and coupling patterns (multiplicity) would provide crucial information about their electronic environment and proximity to other nuclei.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogen substituents, with carbons bonded to more electronegative atoms generally appearing at a higher chemical shift (downfield). docbrown.info

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments such as COSY, HSQC, and HMBC are essential. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connectivity of the entire molecule, for example, by showing correlations from a proton to the carbons bearing the halogen substituents. mdpi.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern of isotopic peaks (M, M+2, M+4, M+6), which is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule. docbrown.info High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₂BrClF₂) with high confidence.

The fragmentation pattern observed in the mass spectrum would also offer structural clues. The cleavage of the carbon-halogen bonds would lead to fragment ions corresponding to the loss of Br or Cl atoms, further corroborating the structure.

By integrating the data from vibrational spectroscopy, a full suite of advanced NMR techniques, and mass spectrometry, a complete and unambiguous structural elucidation of this compound can be achieved.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice in modern computational chemistry to employ DFT for the study of halogenated aromatics.

Geometry Optimization and Electronic Structure Analysis of Halogenated Aromatics

In the broader context of halogenated aromatics, DFT calculations are routinely used to determine the most stable molecular geometry by finding the minimum energy conformation. These studies often involve the analysis of bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential, provides insights into the molecule's reactivity and physical properties. However, specific optimized coordinates and electronic property data for 1-Bromo-2-chloro-5,6-difluorobenzene are not documented in the surveyed literature.

Prediction of Vibrational Frequencies and Theoretical Spectroscopic Properties

Theoretical vibrational analysis through DFT calculations is a standard method for predicting the infrared and Raman spectra of molecules. By calculating the harmonic frequencies, researchers can assign vibrational modes to specific molecular motions. This information is invaluable for the interpretation of experimental spectroscopic data. For other halogenated benzenes, studies have successfully correlated theoretical vibrational spectra with experimental findings. Unfortunately, no such theoretical spectroscopic data has been published for this compound.

Calculation of Reaction Intermediates and Transition States for Mechanistic Investigations

Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves locating and characterizing the structures and energies of reactants, products, reaction intermediates, and transition states. Such calculations are crucial for understanding the step-by-step mechanism of a reaction. While this methodology has been applied to many reactions involving halogenated aromatics, its specific application to reactions of this compound is not found in the existing body of scientific publications.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which to view and understand the intricate details of chemical reactions. By simulating reaction pathways and analyzing the factors that control selectivity, researchers can gain a deeper understanding of reaction mechanisms.

Understanding Regioselectivity and Stereoselectivity in Chemical Transformations

When a reaction can yield multiple products, computational modeling can be used to predict and explain the observed regioselectivity or stereoselectivity. By comparing the activation energies of the different pathways leading to the various possible products, the favored product can be identified. The electronic and steric effects of the substituents on the aromatic ring play a crucial role in determining this selectivity. While these principles are well-understood for halogenated benzenes in general, a computational analysis of the regioselectivity and stereoselectivity in reactions of this compound is not available in the current scientific literature.

Molecular Orbital and Charge Distribution Analysis

The arrangement of electrons in molecular orbitals and the resulting charge distribution are fundamental determinants of a molecule's stability and reactivity. Through sophisticated computational methods, these characteristics can be modeled for this compound, offering predictions of its interactions and chemical transformations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This approach allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which can significantly influence molecular stability and structure.

A hypothetical NBO analysis might reveal the following types of interactions, which are crucial for understanding the electronic landscape of the molecule:

Donor NBO (Occupancy)Acceptor NBO (Occupancy)Stabilization Energy E(2) (kcal/mol)
LP (F)π* (C5-C6)Data not available
LP (Cl)π* (C1-C2)Data not available
LP (Br)π* (C1-C6)Data not available
π (C-C)σ* (C-Br)Data not available
π (C-C)σ* (C-Cl)Data not available

This table is illustrative and intended to show the type of data generated from an NBO analysis. The actual values for this compound would require specific computational studies.

Fukui Indices and Electrostatic Potential Mapping for Reactivity Prediction

To predict the reactive sites of this compound, computational chemists employ tools like Fukui indices and molecular electrostatic potential (MEP) mapping. These methods are derived from density functional theory (DFT) and provide insights into where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui indices are used to approximate this function for individual atoms within the molecule, helping to identify the most reactive centers. There are three main types of Fukui indices:

ƒ+ : for predicting nucleophilic attack (where an electron is added).

ƒ- : for predicting electrophilic attack (where an electron is removed).

ƒ0 : for predicting radical attack.

For this compound, the calculation of these indices would pinpoint which of the carbon atoms in the benzene (B151609) ring or which of the halogen substituents are the most likely sites of reaction. The varying electronegativity and inductive/resonance effects of the bromo, chloro, and difluoro substituents would lead to a non-uniform distribution of reactivity across the molecule.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms, as well as over the π-system of the benzene ring. Regions of positive potential might be found near the hydrogen atoms and potentially in a "sigma-hole" associated with the bromine atom, which is a characteristic feature of heavier halogens involved in halogen bonding.

A hypothetical summary of reactivity predictions based on these analyses is presented below:

Atom/RegionPredicted ReactivitySupporting Analysis
Carbon atoms C3, C4Susceptible to electrophilic attackHigh ƒ- values, Negative MEP
Bromine atomPotential for halogen bonding (electrophilic interaction)Positive sigma-hole in MEP
Fluorine/Chlorine atomsSites of negative potentialNegative MEP
C1-Br/C2-Cl bondsPotential sites for nucleophilic attackHigh ƒ+ values on C1/C2

This table provides a qualitative prediction of reactivity. Quantitative Fukui indices and detailed MEP maps would be required for a precise assessment, which necessitates specific computational research on this molecule.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structure of 1-Bromo-2-chloro-5,6-difluorobenzene makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The presence of ortho-disposed halogen atoms can facilitate cyclization reactions to form fused ring systems. While specific research on this exact isomer is limited, the reactivity patterns of similarly substituted haloaromatics suggest its utility in constructing heterocycles such as dibenzofurans, carbazoles, and phenothiazines.

For instance, in the synthesis of dibenzofuran (B1670420) derivatives, a common strategy involves a palladium-catalyzed intramolecular C-O bond formation. The bromo- and chloro-substituents on the this compound ring could react sequentially with a suitably substituted phenol (B47542) to construct the dibenzofuran core.

Similarly, the synthesis of carbazoles can be envisioned through a Buchwald-Hartwig amination reaction, where the bromine atom would be the primary site for C-N bond formation with an aniline (B41778) derivative, followed by an intramolecular C-H activation or a second C-N bond formation to complete the heterocyclic ring.

The construction of the phenothiazine (B1677639) tricycle could be achieved via a double nucleophilic aromatic substitution reaction with a protected aminothiophenol derivative, where the fluorine atoms, activated by the other electron-withdrawing halogens, would be susceptible to displacement.

Scaffold for Multi-Functionalized Aromatic Derivatives

The distinct reactivity of the halogen substituents in this compound allows for its use as a scaffold to introduce a variety of functional groups in a controlled manner. This step-wise functionalization is a cornerstone of modern synthetic chemistry, enabling the synthesis of precisely substituted aromatic compounds that are key components in pharmaceuticals, agrochemicals, and materials science.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. The carbon-bromine bond is the most susceptible to oxidative addition to a palladium(0) complex, making it the preferred site for initial functionalization.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerResulting Functional Group
Suzuki CouplingOrganoboron Reagent (e.g., Arylboronic acid)Aryl group
Stille CouplingOrganotin Reagent (e.g., Arylstannane)Aryl group
Heck CouplingAlkeneAlkenyl group
Sonogashira CouplingTerminal AlkyneAlkynyl group
Buchwald-Hartwig AminationAmineAmino group
CyanationCyanide SourceCyano group

Following the initial functionalization at the bromine position, the less reactive chloro and fluoro substituents can be targeted for further transformations. Nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly for the fluorine atoms, which are activated by the presence of the other electron-withdrawing groups on the ring. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Contribution to the Development of Functional Materials and Specialty Chemicals through Synthetic Pathways

The ability to synthesize a wide array of multi-functionalized aromatic compounds from this compound directly contributes to the development of novel functional materials and specialty chemicals. The incorporation of fluorine atoms is particularly significant, as it can impart unique properties such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics.

In the field of materials science, fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers with high thermal stability, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to fine-tune the electronic and physical properties of these materials. For example, its derivatives could be explored as components of liquid crystal displays, where the polarity and polarizability of the molecule are critical.

In the realm of specialty chemicals, this compound can serve as a key intermediate for the synthesis of active ingredients in agrochemicals and pharmaceuticals. The introduction of specific functional groups onto the this compound scaffold can lead to the discovery of new molecules with desired biological activities. The presence of the halogen atoms provides handles for further chemical modification, allowing for the rapid generation of libraries of compounds for screening.

Future Research Directions and Unexplored Reactivities

Development of Novel Synthetic Routes and Catalytic Systems for Polyhalogenated Arenes

A primary frontier in the chemistry of polyhalogenated arenes is the creation of new synthetic methods that can selectively target one C-X bond in the presence of others. nih.govnih.gov For a molecule like 1-Bromo-2-chloro-5,6-difluorobenzene, achieving site-selective functionalization is a formidable task due to the similar reactivities of the carbon-halogen bonds. nih.gov Future research will likely focus on the design of sophisticated catalytic systems capable of discriminating between the C-Br, C-Cl, and C-F bonds based on their electronic and steric properties.

Key areas of investigation include:

Ligand-Controlled Catalysis: The development of bespoke ligands for transition metals (e.g., palladium, nickel, copper) is a crucial strategy. nih.gov These ligands can fine-tune the steric and electronic environment of the metal center, thereby directing the catalyst to a specific halogen atom for oxidative addition—the key step in many cross-coupling reactions. nih.govresearchgate.net For instance, bulky biarylphosphine ligands have shown success in controlling selectivity in other polyhalogenated systems. nih.gov

Directed Ortho-Metalation (DoM): While not directly applicable to all positions on this compound due to the lack of a strong directing group in the parent molecule, the incorporation of a directing group would open avenues for highly regioselective functionalization. Future work could explore transient or removable directing groups to exploit this powerful synthetic tool.

Photochemically-Initiated Processes: Emerging strategies involving photochemical activation could provide alternative reactivity patterns that are not governed by traditional electronic and steric effects, potentially enabling novel site-selectivities. nih.govacs.org

Emerging Catalytic Strategies for Polyhalogenated Arenes

StrategyPrinciple of SelectivityPotential Application for this compound
Ligand-Controlled Cross-CouplingSteric and electronic tuning of the catalyst's active site to favor oxidative addition at a specific C-X bond. nih.govSelective coupling at the C-Br or C-Cl bond.
Additive/Solvent-Controlled ReactionsUtilizing additives or solvent effects to modulate the reactivity of different halogen sites. nih.govEnhancing the reactivity difference between the halogen atoms.
Photoredox CatalysisGeneration of radical intermediates under mild conditions, leading to alternative reaction pathways and selectivities. nih.govFunctionalization via pathways inaccessible by thermal methods.

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the fundamental mechanisms governing the reactions of polyhalogenated arenes is essential for the rational design of new synthetic methods. nih.govresearchgate.net For this compound, the interplay between multiple halogen substituents creates a complex electronic landscape that influences reaction outcomes.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for predicting reaction pathways and understanding the origins of selectivity. nih.gov The "distortion-interaction" model, for example, can be used to analyze the transition states of oxidative addition, providing insights into why a catalyst might prefer one halogen over another. nih.gov Such studies can elucidate the relative activation barriers for the cleavage of the C-Br, C-Cl, and C-F bonds.

Spectroscopic Interrogation: Advanced spectroscopic techniques, including in-situ monitoring of reactions, can help identify and characterize key catalytic intermediates, providing direct evidence for proposed mechanisms. acs.org

Understanding these pathways is critical for overcoming challenges such as catalyst deactivation and the formation of undesired byproducts, ultimately leading to more efficient and predictable synthetic routes. researchgate.net

Exploitation in Emerging Areas of Synthetic Organic Chemistry

Polyhalogenated arenes are valuable building blocks for the synthesis of complex molecules with applications in materials science, agrochemicals, and pharmaceuticals. nih.govnih.gov The dense and varied functionalization of this compound makes it an attractive precursor for creating highly substituted aromatic cores that are often found in bioactive compounds and advanced materials.

Future applications could focus on:

Pharmaceutical and Agrochemical Synthesis: The strategic, sequential functionalization of this compound could provide a rapid route to libraries of complex molecules for biological screening. nbinno.com The fluorine atoms, in particular, are often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Materials Science: This compound could serve as a monomer or cross-linking agent in the synthesis of advanced polymers, liquid crystals, or organic light-emitting diode (OLED) materials. nbinno.comguidechem.com The specific substitution pattern can be used to tune the electronic and photophysical properties of the resulting materials.

Generation of Reactive Intermediates: Halogenated benzenes are well-known precursors to highly reactive intermediates like benzynes. stackexchange.comwikipedia.orgstackexchange.com The reaction of 1-bromo-2-fluorobenzene (B92463) with magnesium is a known method to generate benzyne (B1209423). stackexchange.comwikipedia.org By analogy, this compound could potentially be used to generate a difluorinated benzyne intermediate, which could then be trapped in cycloaddition reactions to build complex polycyclic scaffolds.

The ability to selectively functionalize each of the four halogen positions would transform this molecule into a versatile synthetic platform, enabling the efficient construction of intricate molecular architectures that are currently difficult to access. nih.gov

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 1-bromo-2-chloro-5,6-difluorobenzene be validated in synthetic workflows?

  • Methodology : Use a combination of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to assess purity (>95% threshold recommended for most reactions) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and infrared (IR) spectroscopy to verify halogen and fluorine positions. Mass spectrometry (MS) can confirm molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Storage : Keep in a cool, dry, ventilated area away from ignition sources. Use airtight containers to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What are the optimal reaction conditions for synthesizing this compound from precursor compounds?

  • Synthetic Route : Halogenation of difluorobenzene derivatives via electrophilic substitution. Use Lewis acids (e.g., FeCl₃) as catalysts in anhydrous dichloromethane at 0–5°C to minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Strategy :

  • Computational Modeling : Density functional theory (DFT) simulations predict electron-deficient positions for targeted substitution .
  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer reactivity toward specific halogen sites .
    • Example : Suzuki-Miyaura coupling requires precise control of palladium catalyst loading (0.5–2 mol%) and temperature (60–80°C) to avoid dehalogenation .

Q. How do discrepancies in reported physical properties (e.g., boiling points) of halogenated benzene derivatives impact experimental reproducibility?

  • Analysis : Variations in boiling points (e.g., 234°C in vs. 150–151°C in for similar compounds) arise from differences in purity measurement methods (GC vs. distillation). Standardize characterization protocols and cross-reference multiple techniques (e.g., differential scanning calorimetry for melting points) .

Q. What environmental fate studies are relevant for this compound in laboratory waste streams?

  • Approach :

  • Degradation Pathways : Investigate hydrolysis kinetics under acidic/alkaline conditions. Fluorinated aromatics resist biodegradation, necessitating advanced oxidation processes (AOPs) like UV/H₂O₂ .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (LC₅₀ < 10 mg/L indicates high hazard) .

Key Challenges and Solutions

  • Contradictions in Data : Cross-validate using orthogonal methods (e.g., NMR for structure, GC for purity) .
  • Safety vs. Reactivity : Balance reaction efficiency with hazard mitigation by scaling down reactions and using flow chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.